molecular formula C12H18N2S B13007176 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine

Cat. No.: B13007176
M. Wt: 222.35 g/mol
InChI Key: WYIKLZPXZOXYIU-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine is a pyridine derivative featuring a tert-butylthio substituent at the 5-position and a cyclopropylamine group at the 2-position. The tert-butylthio group enhances lipophilicity, while the cyclopropylamine moiety may influence stereoelectronic properties and metabolic stability .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

5-tert-butylsulfanyl-N-cyclopropylpyridin-2-amine

InChI

InChI=1S/C12H18N2S/c1-12(2,3)15-10-6-7-11(13-8-10)14-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

WYIKLZPXZOXYIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine typically involves the introduction of the tert-butylthio group and the cyclopropylamine group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and cyclopropylamine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the cyclopropylamine group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine

Key Structural Differences :

  • Substituents : The 5-position is brominated (vs. tert-butylthio in the target compound), and the 3-position has a methyl group (absent in the target compound).
  • Amine Group : N-tert-butyl is retained, but the cyclopropylamine in the target compound introduces a strained ring system.

Physical and Chemical Properties :

Property N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine (Inferred)
Molecular Formula C₁₀H₁₅BrN₂ Likely C₁₁H₁₈N₂S (estimated)
Molecular Weight 243 g/mol ~226 g/mol (approximate)
Lipophilicity High (due to bromine and tert-butyl) Higher (tert-butylthio adds greater hydrophobicity)
Reactivity Bromine enables cross-coupling reactions tert-Butylthio may participate in redox or alkylation

Functional Implications :

  • The bromine in N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine allows for Suzuki-Miyaura coupling, a feature absent in the target compound.
  • The tert-butylthio group in the target compound may confer radical scavenging or thiol-mediated interactions, which are unexplored in the brominated analog .

Organophosphorodithioates (e.g., Terbufos)

While structurally distinct, organophosphorodithioates like Terbufos (from ) share the tert-butylthio motif. Key contrasts include:

  • Core Structure: Terbufos is an organophosphate ester with a phosphorodithioate backbone, whereas the target compound is a pyridine derivative.
  • Toxicity : Terbufos is acutely toxic (acetylcholinesterase inhibition), while the pyridine-based target compound’s safety profile remains uncharacterized .

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